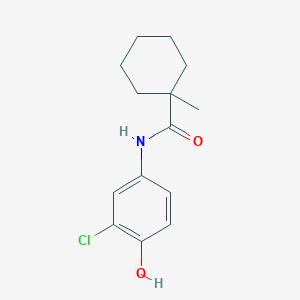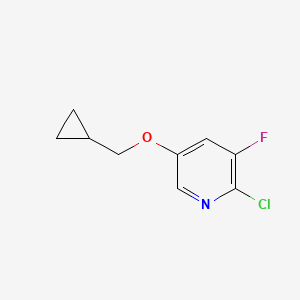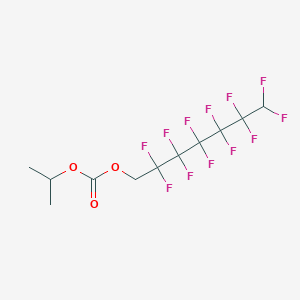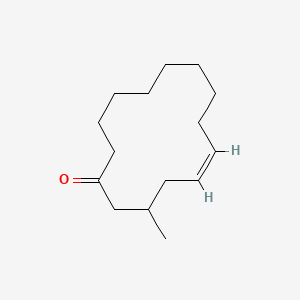
2-Ethyl-4-iodopyridin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-4-iodopyridin-3-ol: is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of an ethyl group at the second position, an iodine atom at the fourth position, and a hydroxyl group at the third position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-4-iodopyridin-3-ol can be achieved through several methods. One common approach involves the iodination of 2-ethylpyridin-3-ol. This can be done using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions. The reaction typically proceeds at room temperature and yields the desired product with high selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: 2-Ethyl-4-iodopyridin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halogenating agents.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom or reduce the pyridine ring. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Common Reagents and Conditions:
Nucleophilic Substitution: Organolithium reagents, Grignard reagents, and halogenating agents under anhydrous conditions.
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation under inert atmosphere.
Major Products:
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: Ketones or aldehydes derived from the hydroxyl group.
Reduction: Deiodinated pyridines or reduced pyridine derivatives.
科学研究应用
Chemistry: 2-Ethyl-4-iodopyridin-3-ol is used as a building block in organic synthesis. Its unique substitution pattern allows for the creation of complex molecules through further functionalization.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Industry: The compound is used in the development of advanced materials, including polymers and coatings. Its ability to undergo various chemical modifications makes it valuable in creating materials with specific properties.
作用机制
The mechanism of action of 2-Ethyl-4-iodopyridin-3-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and hydroxyl group can influence its binding affinity and specificity. In material science, its chemical reactivity allows it to form stable bonds with other components, contributing to the desired material properties.
相似化合物的比较
- 2-Ethyl-3-iodopyridin-4-ol
- 2-Ethyl-4-bromopyridin-3-ol
- 2-Ethyl-4-chloropyridin-3-ol
Comparison: 2-Ethyl-4-iodopyridin-3-ol is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity compared to its bromine or chlorine analogs. The iodine atom is larger and more polarizable, leading to different reaction kinetics and mechanisms. Additionally, the position of the substituents on the pyridine ring can influence the compound’s electronic properties and reactivity, making this compound a valuable compound for specific applications.
属性
CAS 编号 |
1208987-51-2 |
|---|---|
分子式 |
C7H8INO |
分子量 |
249.05 g/mol |
IUPAC 名称 |
2-ethyl-4-iodopyridin-3-ol |
InChI |
InChI=1S/C7H8INO/c1-2-6-7(10)5(8)3-4-9-6/h3-4,10H,2H2,1H3 |
InChI 键 |
YNWYORJZXGWKME-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NC=CC(=C1O)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[5-(4-Fluorophenyl)-2-thienyl][2-methyl-5-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)phenyl]-methanone](/img/structure/B12084561.png)




![Methyl 2-(6-nitro-[1,1'-biphenyl]-3-yl)-2-phenylacetate](/img/structure/B12084607.png)




![Methyl 5-hydroxy-2'-methyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B12084632.png)

